5-(2-{[1-(3-ACETYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE
Overview
Description
5-(2-{[1-(3-ACETYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that features multiple functional groups, including tetrazole, triazole, and carboxamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-{[1-(3-ACETYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of the Tetrazole Ring: Starting with 3-acetylphenylhydrazine, the tetrazole ring can be formed via cyclization with sodium azide under acidic conditions.
Thioacetylation: The tetrazole derivative is then reacted with thioacetic acid to introduce the thioacetyl group.
Formation of the Triazole Ring: The intermediate is subjected to a cyclization reaction with phenyl azide to form the triazole ring.
Amidation: Finally, the compound undergoes amidation with 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Materials Science: Its multiple functional groups could be exploited in the design of novel materials with specific electronic or mechanical properties.
Biological Research: The compound can be used as a probe to study biochemical pathways involving tetrazole and triazole derivatives.
Mechanism of Action
The mechanism of action of 5-(2-{[1-(3-ACETYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The tetrazole and triazole rings may play a role in binding to these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1H-tetrazole: Shares the tetrazole ring but lacks the additional functional groups.
2-Phenyl-2H-1,2,3-triazole: Contains the triazole ring but lacks the tetrazole and carboxamide groups.
N-(3-Acetylphenyl)-2-phenylacetamide: Contains the acetylphenyl and phenylacetamide moieties but lacks the tetrazole and triazole rings.
Uniqueness
The uniqueness of 5-(2-{[1-(3-ACETYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}ACETAMIDO)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE lies in its combination of multiple functional groups, which confer a diverse range of chemical reactivity and potential biological activity. This makes it a versatile compound for various scientific applications.
Properties
IUPAC Name |
5-[[2-[1-(3-acetylphenyl)tetrazol-5-yl]sulfanylacetyl]amino]-2-phenyltriazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N9O3S/c1-12(30)13-6-5-9-15(10-13)28-20(23-26-27-28)33-11-16(31)22-19-17(18(21)32)24-29(25-19)14-7-3-2-4-8-14/h2-10H,11H2,1H3,(H2,21,32)(H,22,25,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSDNPYDOXECRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C(=NN=N2)SCC(=O)NC3=NN(N=C3C(=O)N)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N9O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.